molecular formula C10H21N3O B8373533 1-Isopropyl-4-(methylamino)piperidine-4-carboxamide

1-Isopropyl-4-(methylamino)piperidine-4-carboxamide

Cat. No. B8373533
M. Wt: 199.29 g/mol
InChI Key: SGDQSDICGQJAEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07632840B2

Procedure details

The 1-isopropyl-4-(methylamino)piperidine-4-carboxamide used as starting material was prepared as follows: 1-benzyl-4-(methylamino)piperidine-4-carboxamide (J Med Chem., 1998, 41(25), 5084) may be deprotected by hydrogenation using an analogous method to that described for the equivalent step in Example 74 to give 4-(methylamino)piperidine-4-carboxamide; 1H NMR Spectrum: 1.35 (m, 2H); 1.68 (m, 2H); 1.93 (brs, 1H); 2.06 (s, 3H), 2.59 (m, 2H); 2.71 (m, 2H); 6.81 (s, 1H); 7.14 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:4]1[CH2:9][CH2:8][C:7]([NH:13][CH3:14])([C:10]([NH2:12])=[O:11])[CH2:6][CH2:5]1)(C)C.C(N1CCC(NC)(C(N)=O)CC1)C1C=CC=CC=1>>[CH3:14][NH:13][C:7]1([C:10]([NH2:12])=[O:11])[CH2:8][CH2:9][NH:4][CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N1CCC(CC1)(C(=O)N)NC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(C(=O)N)NC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared

Outcomes

Product
Name
Type
product
Smiles
CNC1(CCNCC1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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